molecular formula C7H13BrO2 B057099 7-Bromoheptanoic acid CAS No. 30515-28-7

7-Bromoheptanoic acid

Cat. No.: B057099
CAS No.: 30515-28-7
M. Wt: 209.08 g/mol
InChI Key: JLPQXFFMVVPIRW-UHFFFAOYSA-N
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Description

7-Bromoheptanoic acid (CAS: 30515-28-7, molecular formula: C₇H₁₃BrO₂, molecular weight: 209.1 g/mol) is a brominated aliphatic carboxylic acid widely used as a synthetic intermediate. Its applications span pharmaceuticals, biochemistry, and materials science, particularly in synthesizing inhibitors such as nicotinamide phosphoribosyltransferase (Nampt) inhibitors and histone deacetylase (HDAC) derivatives like SAHA analogues . Its reactivity, driven by the terminal bromide and carboxylic acid groups, enables diverse derivatization, including esterification and nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of heptanoic acid and bromine through a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Homologous Bromoalkanoic Acids

7-Bromoheptanoic acid belongs to a homologous series of brominated carboxylic acids (C₅–C₉), which differ in chain length and bromide position. These compounds are critical in synthesizing coenzyme B (CoB) analogues for biochemical studies.

Property 5-Bromovaleric Acid 6-Bromohexanoic Acid This compound 8-Bromooctanoic Acid 9-Bromononanoic Acid
Molecular Weight (g/mol) 181.0 195.0 209.1 223.1 237.1
Key Applications CoB5SH synthesis CoB6SH synthesis CoBSH synthesis CoB8SH synthesis CoB9SH synthesis
Biodegradability* Low Moderate High Moderate Low

*Biodegradability data from microbial studies: Strain C7 releases 175 µg bromide from this compound, outperforming C6 (125 µg from 6-bromohexanoic acid) . Longer chains (C8–C9) exhibit reduced degradation efficiency due to steric hindrance .

Key Findings :

  • Reactivity: The bromide group in this compound facilitates efficient nucleophilic substitution, as seen in its use for synthesizing CoBSH (a coenzyme in methanogenic archaea) .
  • Biochemical Utility: CoBSH analogues derived from this compound show higher purity and activity in methyl-coenzyme M reductase (MCR) systems compared to shorter-chain homologues .

Esters of this compound vs. Other Bromoalkanoates

Ester derivatives of this compound are pivotal in organic synthesis. A comparison of synthesis methods and physical properties is shown below:

Ester Type Methyl 7-Bromoheptanoate Ethyl 7-Bromoheptanoate tert-Butyl 7-Bromoheptanoate
Synthesis Method H₂SO₄-catalyzed esterification Commercial synthesis Boc anhydride with DMAP catalyst
Yield 98% N/A 40%
Boiling Point Not reported 112°C (5 mmHg) Not reported
Key Application Fluorescent probes Pharmaceutical intermediates HDAC inhibitor hybrids

Key Findings :

  • Synthetic Efficiency : Methyl ester synthesis achieves near-quantitative yields under acidic conditions, whereas tert-butyl ester formation requires protective group chemistry (lower yields) .
  • Industrial Relevance: Ethyl 7-bromoheptanoate is commercially available with high purity (97%), highlighting its utility in scalable processes .

Structural Analogues: 7-Cyclopentylheptanoic Acid

Compared to this compound, 7-cyclopentylheptanoic acid (CAS: 5763-58-6) features a cyclopentyl substituent instead of bromine, altering physicochemical properties:

Property This compound 7-Cyclopentylheptanoic Acid
Molecular Weight (g/mol) 209.1 198.2
XlogP (Hydrophobicity) ~1.5 (estimated) 4.4
Functional Groups -Br, -COOH Cyclopentyl, -COOH

Key Findings :

  • Hydrophobicity: The cyclopentyl group significantly increases lipophilicity (XlogP = 4.4), making 7-cyclopentylheptanoic acid more membrane-permeable than its brominated counterpart .
  • Synthetic Flexibility: Bromine in this compound allows for further functionalization (e.g., thiolation), whereas the cyclopentyl group limits reactivity .

Environmental and Microbial Interactions

This compound demonstrates strain-specific biodegradability. For instance, Pseudomonas strain C7 degrades it efficiently (175 µg bromide release), unlike shorter-chain analogues degraded by strain C6 . This suggests chain-length specificity in microbial enzymes, impacting environmental persistence.

Biological Activity

7-Bromoheptanoic acid (C7H13BrO2) is a halogenated fatty acid that has garnered interest due to its potential biological activities and applications in biochemical research. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the presence of a bromine atom on the seventh carbon of the heptanoic acid chain. Its molecular structure can be represented as follows:

Molecular Formula C7H13BrO2\text{Molecular Formula C}_7\text{H}_{13}\text{BrO}_2
  • Esterification Reactions : Research indicates that this compound can participate in esterification reactions catalyzed by specific enzymes, such as BrtB from S. salina. This enzyme facilitates the formation of fatty acid-bartoloside esters, which are biologically relevant compounds with potential applications in biotechnology and pharmacology .
  • Cytotoxicity and Antibacterial Activity : Studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it exhibited no significant cytotoxicity at concentrations up to 10 µM against immortalized cell lines, nor did it show antibacterial activity at concentrations of 0.5 mg/mL in agar disk diffusion assays .
  • Inhibition of DNA Repair Mechanisms : In combination therapies, this compound has been shown to enhance the cytotoxic effects of other compounds like piperlongumine (PL) and histone deacetylase inhibitors (HDACi). This synergistic effect is attributed to its ability to induce DNA damage and inhibit DNA repair pathways in acute myeloid leukemia (AML) cells .

Synthesis

The synthesis of this compound typically involves halogenation reactions where heptanoic acid is treated with brominating agents under controlled conditions. The following table summarizes key synthetic routes:

Method Reagents Conditions
HalogenationHeptanoic Acid + Br₂Room temperature, inert atmosphere
EsterificationThis compound + AlcoholAcid catalyst, reflux

Study on Esterification

A study conducted on S. salina demonstrated that supplementation with this compound led to the formation of various mono- and diesters. The results indicated that BrtB enzyme could utilize this compound effectively for synthesizing complex lipid structures, highlighting its potential utility in metabolic engineering .

Antileukemic Activity

In a study investigating the antileukemic properties of combined therapies involving this compound, researchers found that it enhanced the efficacy of HDAC inhibitors when used in conjunction with PL. This combination led to significant apoptosis in AML cells, suggesting that this compound may play a role in developing new therapeutic strategies against resistant forms of leukemia .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-bromoheptanoic acid, and how can purity be optimized during synthesis?

  • Methodology : The synthesis typically involves bromination of heptanoic acid derivatives. For example, lithium acetylide–EDA and propanal have been used in stepwise protocols to introduce functional groups (e.g., hydroxyl or alkyne moieties) while retaining the bromoalkyl chain . Purification often employs column chromatography with gradients of AcOH/MeOH/DCM (1:1:100) to isolate the compound as a colorless oil (~50% yield) . Purity can be validated via ¹H/¹³C NMR and ESI-HRMS to confirm structural integrity and absence of side products .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

  • Data Analysis : In CD₃OD, the compound shows distinct NMR signals:

  • ¹H NMR: δ 0.98 (t, J = 7.4 Hz, terminal CH₃), δ 2.21–2.29 (m, Br-CH₂ and COOH-CH₂), δ 4.20 (tt, alkyne proton) .
  • ¹³C NMR: δ 177.7 (COOH), δ 85.3/82.5 (alkyne carbons) .
    ESI-HRMS confirms the molecular ion [M + Na⁺] at m/z 235.1307 . These features differentiate it from non-brominated or shorter-chain analogs.

Q. What are the primary applications of this compound in foundational organic chemistry research?

  • Experimental Design : The compound serves as a versatile building block for synthesizing enzyme inhibitors (e.g., Nampt inhibitors for anticancer studies) and histone deacetylase (HDAC) inhibitors via click chemistry or amide coupling . Its bromine atom enables nucleophilic substitution reactions, facilitating alkyl chain elongation or functionalization .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of this compound in cross-coupling reactions?

  • Contradiction Analysis : While polar aprotic solvents (e.g., DMF) typically enhance SN2 reactivity, competing elimination pathways may arise due to steric hindrance in longer alkyl chains. Comparative studies using Pd-catalyzed couplings (e.g., Suzuki-Miyaura) versus nucleophilic substitutions (e.g., with NaN₃) should quantify yields and byproducts via HPLC or GC-MS . For example, strain-specific biodegradation studies show bromide release (175 µg with Pseudomonas strain C7), suggesting enzymatic vs. abiotic pathway dominance .

Q. What computational or experimental strategies resolve contradictions in biodegradation data for this compound across microbial strains?

  • Methodology : Biodegradation assays (e.g., O₂ consumption measurements) reveal strain-dependent metabolism: Pseudomonas C7 releases 175 µg Br⁻, while other strains show minimal activity . To resolve discrepancies, use isotopic labeling (e.g., ¹³C-tracing) to track carbon fate and metagenomic profiling to identify strain-specific dehalogenase genes . Contradictions may stem from enzyme specificity or substrate uptake efficiency.

Q. How can this compound be integrated into modular drug design workflows while mitigating synthetic bottlenecks?

  • Experimental Design : Employ parallel synthesis techniques (e.g., Ugi reactions) to generate diverse derivatives. For HDAC inhibitors, combine this compound with SAHA (suberoylanilide hydroxamic acid) analogs via azide-alkyne cycloaddition, optimizing molar ratios (e.g., 1.5:1 azide:alkyne) to maximize yield . Validate inhibitory activity via IC₅₀ assays against HDAC isoforms, comparing with non-brominated controls .

Q. Data Presentation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for multi-institutional studies?

  • Guidelines :

  • Document reaction parameters (e.g., stoichiometry, catalyst loading, solvent purity) in supplementary materials .
  • Report NMR acquisition settings (e.g., 400 MHz for ¹H, CD₃OD as solvent) and HRMS calibration standards .
  • Share raw chromatograms and spectral data via repositories like Zenodo to enable independent verification .

Q. How should researchers address variability in bioactivity data for this compound-derived compounds?

  • Contradiction Analysis : Use meta-analysis to aggregate data from independent studies. For example, compare IC₅₀ values of HDAC inhibitors across cell lines (e.g., HeLa vs. MCF-7) and apply statistical tests (ANOVA) to identify cell-type-specific effects . Transparently report batch-to-batch compound variability (e.g., ±5% purity thresholds) .

Q. Tables for Key Data

Table 1 : Biodegradation Metrics of this compound

Microbial StrainBr⁻ Release (µg)O₂ Consumption (µmol)
Pseudomonas C7175Minimal
Strain C6125Moderate

Table 2 : Synthetic Yields Under Varied Conditions

Reaction TypeSolvent SystemYield (%)Purity (NMR)
Alkyne CouplingDCM/MeOH/AcOH50>98%
HDAC Inhibitor PrepDMF/H₂O6595%

Properties

IUPAC Name

7-bromoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQXFFMVVPIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184584
Record name 7-Bromoheptanoic acid
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30515-28-7
Record name 7-Bromoheptanoic acid
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Record name 7-Bromoheptanoic acid
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Record name 7-Bromoheptanoic acid
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Record name 7-bromoheptanoic acid
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Synthesis routes and methods

Procedure details

to a solution of ethyl 7-bromoheptanoate (2.0 g, 8.43 mmol, 1 eq) in EtOH (15 mL) and H2O (10 mL) was added LiOH (2.0 g, 83.3 mmol, 10 eq). The mixture was stirred overnight at room temperature. The mixture was neutralized with 2N aqueous HCl with cooling in an ice-water bath, and the mixture was extracted with EtOAc. The EtOAc layer was separated, washed with water and brine, and dried over Na2SO4. Filtration and concentration in vacuo gave 1.7 g (96%) of the 7-Bromoheptanoic acid as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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